3-Fluoro-4-methylbenzenesulfonyl chloride

Overview

Description

“3-Fluoro-4-methylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C7H6ClFO2S . It has a molecular weight of 208.64 . The compound appears as white to pale yellow crystals or powder .

Molecular Structure Analysis

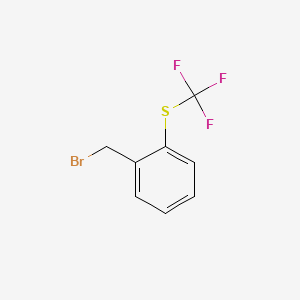

The molecular structure of “3-Fluoro-4-methylbenzenesulfonyl chloride” is represented by the SMILES stringCc1ccc(cc1F)S(Cl)(=O)=O . This indicates that the compound consists of a benzene ring with a fluorine atom and a methyl group attached to it, and a sulfonyl chloride group attached to the benzene ring . Physical And Chemical Properties Analysis

The compound has a melting point range of 44.5-53.5°C and 46-50°C . It is sensitive to moisture . The compound is solid in form .Scientific Research Applications

Pharmaceutical Research

3-Fluoro-4-methylbenzenesulfonyl chloride: is utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is reactive towards amines, alcohols, and other nucleophiles, making it a valuable intermediate in the production of sulfonamide and sulfonyl ester derivatives. These derivatives are explored for their potential as therapeutic agents in treating a range of diseases due to their diverse biological activities .

Material Science

In material science, this compound serves as a precursor for the modification of surface properties of materials. The introduction of a sulfonyl chloride group can alter the chemical resistance, hydrophobicity, or dyeing characteristics of polymers and coatings. This is particularly useful in creating specialized materials with tailored properties for industrial applications .

Chemical Synthesis

3-Fluoro-4-methylbenzenesulfonyl chloride: is a versatile reagent in organic synthesis. It’s used to introduce the sulfonyl functional group into organic molecules, which can serve as protecting groups or be further transformed into sulfones, sulfoxides, or sulfonic acids. These transformations are crucial in the synthesis of complex organic molecules .

Agriculture

In the agricultural sector, derivatives of 3-Fluoro-4-methylbenzenesulfonyl chloride are investigated for their use as intermediates in the synthesis of agrochemicals. These include herbicides, pesticides, and fungicides that help protect crops from pests and diseases, thereby enhancing yield and quality .

Environmental Science

Environmental scientists use this compound to study degradation processes and environmental fate of sulfonyl-containing contaminants. Its reactivity and the presence of the fluorine atom make it a suitable model compound for tracing and understanding the environmental impact of similar organofluorine compounds .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-4-methylbenzenesulfonyl chloride is used as a derivatization agent to enhance the detection of various compounds in complex mixtures. Its ability to react with a wide range of functional groups allows for the modification of analytes, improving their volatility, stability, or detectability in analytical methods such as gas chromatography or mass spectrometry .

Mechanism of Action

Biochemical Pathways

It’s known that the compound can be used as a gcn2 modulator . GCN2 is a protein kinase that plays a role in the cellular response to amino acid starvation, UV radiation, and other stress conditions .

Result of Action

It’s known that the compound can cause severe skin burns and eye damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-methylbenzenesulfonyl chloride. For instance, the compound is sensitive to moisture , which means its stability and reactivity can be affected by humidity.

Safety and Hazards

“3-Fluoro-4-methylbenzenesulfonyl chloride” is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-fluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUHIMCRFRIVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381022 | |

| Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylbenzenesulfonyl chloride | |

CAS RN |

90260-13-2 | |

| Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)

![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)